N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by the presence of fluorine atoms and a formamide group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with phenylcyclopentylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide.
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Another fluorinated compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a formamide group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDDLDSWGYVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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